![molecular formula C12H17N3O2 B1269141 N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide CAS No. 496013-13-9](/img/structure/B1269141.png)

N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

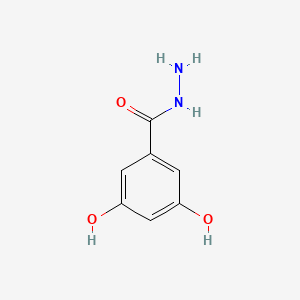

N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide is a compound that has attracted interest due to its potential in synthesizing various pharmaceutical and agricultural compounds. Its versatility in chemical reactions enables the creation of a wide range of derivatives with significant biological activities.

Synthesis Analysis

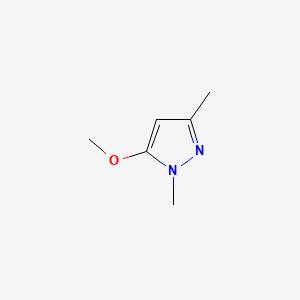

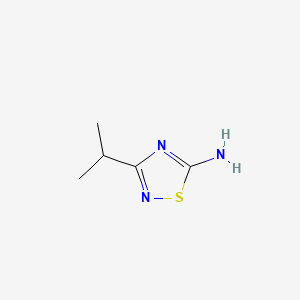

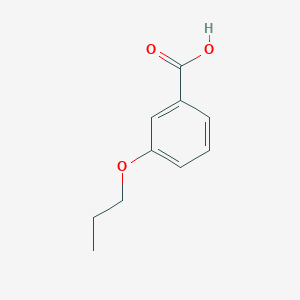

The synthesis of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide involves the condensation of isobutyrylacetanilide obtained from isobutyric acid by chlorination, condensation with meldrum's acid and ammonolysis, and further reactions with various heterocyclic compounds. These steps illustrate the compound's role as a key intermediate in the synthesis of complex molecules, showcasing its synthetic versatility in the creation of heterocyclic compounds such as pyrazoles, fused pyranopyrazoles, 1,3,4-thiadiazoles, 1,3,4-oxadiazoles, and 1,2,4-triazoles (Jogul et al., 2009).

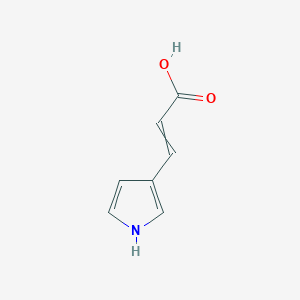

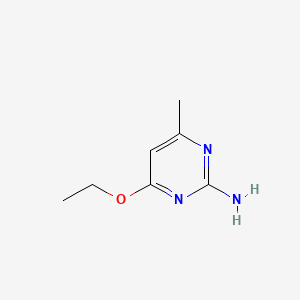

Molecular Structure Analysis

The molecular structure of derivatives of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide has been characterized using various spectroscopic methods, confirming the structures of the main intermediates and the final products. These studies highlight the compound's capacity to form stable structures with potential biological activities (Song Hong-rui, 2009).

Chemical Reactions and Properties

This compound is a versatile precursor for synthesizing a wide array of heterocyclic compounds, demonstrating significant fungicidal activities. Its chemical properties facilitate the construction of complex molecules, contributing to its potential in pharmaceutical and agricultural applications (Jogul et al., 2009).

Physical Properties Analysis

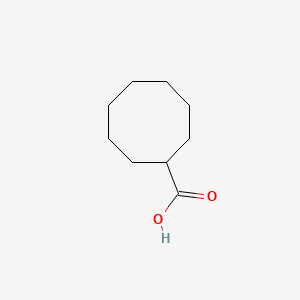

While specific studies focusing on the physical properties of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide were not identified, the physical properties of similar compounds often include melting points, solubility in various solvents, and crystalline structures. These properties are crucial for determining the compound's applicability in different chemical reactions and its stability under various conditions.

Chemical Properties Analysis

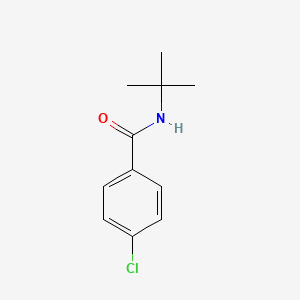

The chemical properties of N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide, such as its reactivity with different chemical agents and the conditions under which it forms stable derivatives, are essential for its use in synthesis. The compound's ability to undergo various chemical reactions, including condensation, cyclization, and substitution, allows for the synthesis of a wide range of compounds with potential biological activities (Jogul et al., 2009).

科学的研究の応用

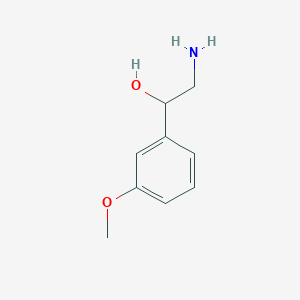

Enzyme Inhibition and Antioxidant Potential

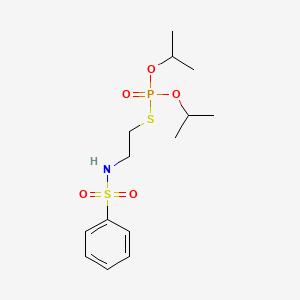

- Schiff bases of similar compounds have been studied for their enzyme inhibition potential against AChE and BChE enzymes. Some compounds showed significant inhibition, suggesting potential applications in treating diseases related to these enzymes. Additionally, antioxidant potential was observed in these studies (Kausar et al., 2019).

Antimycobacterial Activity

- Certain hydrazinocarbonyl derivatives have been synthesized and evaluated for antimycobacterial activity against strains of Mycobacterium. Some derivatives showed significant activity, indicating potential applications in tuberculosis treatment (Küçükgüzel et al., 1999).

Synthesis of Heterocyclic Compounds

- The versatility of similar compounds has been demonstrated in synthesizing various heterocyclic compounds, like pyrazoles, thiadiazoles, and triazoles. These compounds showed high fungicidal activities, indicating their potential use in pharmaceutical and agricultural applications (Jogul et al., 2009).

Carbonic Anhydrase Inhibitors

- Some phenyl-1H-indole-5-sulfonamides, structurally related to the queried compound, have been synthesized and evaluated as inhibitors of carbonic anhydrases. These inhibitors showed potential in treating various conditions, including tumors and infections (Güzel et al., 2010).

Radiosynthesis for PET Studies

- Derivatives of similar compounds have been developed for positron emission tomography (PET) studies, particularly as matrix metalloproteinase inhibitors. This application suggests potential in imaging and therapeutic areas (Wagner et al., 2011).

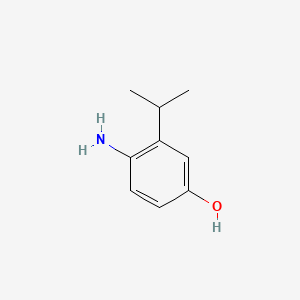

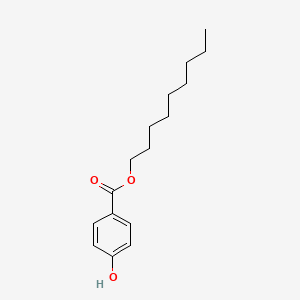

Antihypertensive and Antifungal Activities

- Some derivatives have been synthesized and screened for antihypertensive activity. The structure-activity relationship of these compounds provided insights into potential treatments for hypertension (Turner et al., 1988).

- Another study showed that certain derivatives possess good antifungal activity against various fungal strains, highlighting their potential in treating fungal infections (Si, 2009).

将来の方向性

特性

IUPAC Name |

N-[4-(hydrazinecarbonyl)phenyl]-3-methylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3O2/c1-8(2)7-11(16)14-10-5-3-9(4-6-10)12(17)15-13/h3-6,8H,7,13H2,1-2H3,(H,14,16)(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEVLXKQTRSLPIS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)NC1=CC=C(C=C1)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Hydrazinocarbonyl)phenyl]-3-methylbutanamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。